molecular formula C26H25ClN2O2S B4313066 2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

Cat. No.: B4313066
M. Wt: 465.0 g/mol
InChI Key: BNJWKQSFRNVKFI-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a dioxoquinoline moiety, and a hexahydrocyclooctathiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their functionalization and coupling. Typical synthetic routes might include:

    Formation of the Quinoline Ring: This could be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Formation of the Thiophene Ring: This might involve a Gewald reaction, where a ketone, a nitrile, and elemental sulfur react in the presence of a base.

    Coupling and Functionalization: The final steps would involve coupling the quinoline and thiophene rings and introducing the chlorophenyl and carbonitrile groups under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include using continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The dioxoquinoline moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the dioxoquinoline moiety might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE: shares similarities with other quinoline and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the quinoline and thiophene rings with the chlorophenyl and carbonitrile groups, which might confer unique biological activities or material properties not seen in simpler analogs.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2S/c27-20-10-6-5-8-16(20)18-14-24(31)29(21-11-7-12-22(30)25(18)21)26-19(15-28)17-9-3-1-2-4-13-23(17)32-26/h5-6,8,10,18H,1-4,7,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJWKQSFRNVKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=CC=CC=C5Cl)C(=O)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 2
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 3
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 5
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 6
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

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